3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[4-amino-3-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5O4S/c15-7-2-1-3-8(12(7)16)18-10(22)6-26-14-20-19-9(4-5-11(23)24)13(25)21(14)17/h1-3H,4-6,17H2,(H,18,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNJXSTWAYYLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It is likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the function of the target molecules.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of downstream effects
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body.
Result of Action
Similar compounds have been found to have a range of effects at the molecular and cellular level, including changes in cell signaling, gene expression, and cellular metabolism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body. .
Biological Activity
The compound 3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a triazine core with an amino group and a dichlorophenyl moiety. Its structural complexity suggests multiple points of interaction with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, potentially mitigating oxidative stress in cells .
- Anti-inflammatory Effects : Research indicates that thiazole and thiazolidine derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways .
Biological Activity Data
The following table summarizes the biological activity data related to the compound and its analogs:
Case Studies
- Neuroprotective Effects : In a study examining the neuroprotective effects of similar compounds on neuronal cells exposed to oxidative stress, the compound demonstrated significant protection against cell death through modulation of reactive oxygen species (ROS) levels .
- Cytotoxicity Against Cancer Cells : A related analog was tested for cytotoxic effects against various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, suggesting potential for targeted cancer therapy .
- In Vivo Studies : Animal models treated with related compounds showed improvements in cognitive functions associated with neurodegenerative disorders, highlighting the therapeutic potential of these compounds in clinical settings .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, compounds similar to the target molecule have been synthesized and tested against various cancer cell lines such as MCF-7 (breast cancer), DU145 (prostate cancer), and A375 (melanoma). The structure–activity relationship (SAR) studies suggest that the presence of specific functional groups enhances antiproliferative activity. Notably, compounds with electron-withdrawing groups have shown increased efficacy against these cancer lines .
2. Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated. Research has demonstrated that thiazole derivatives, which share structural similarities with the target compound, possess notable antibacterial and antifungal activities. These derivatives were tested against Gram-positive and Gram-negative bacteria, showing efficacy comparable to standard antibiotics like norfloxacin . The presence of a dichlorophenyl group in the structure appears to play a crucial role in enhancing antimicrobial activity.
3. Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of triazine-based compounds. The compound's ability to inhibit pro-inflammatory cytokines suggests its utility in treating inflammatory diseases. This application is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where modulation of cytokine levels can lead to significant therapeutic benefits .
Synthesis Methodologies
The synthesis of 3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid typically involves multi-step reactions starting from simpler precursors. The following steps outline a general synthetic pathway:
- Formation of Triazine Core : A key step involves the cyclization of appropriate aminothiazole derivatives with carbonyl compounds to form the triazine ring.
- Substitution Reactions : Subsequent reactions involve nucleophilic substitutions to introduce the dichlorophenyl and sulfanyl groups into the triazine framework.
- Final Functionalization : The last steps usually include the introduction of the propanoic acid moiety through esterification or amidation reactions.
| Study | Type of Activity | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant growth inhibition in MCF-7 and DU145 cell lines with SAR indicating importance of substituents. |
| Study 2 | Antimicrobial | Compounds showed activity against E. coli and Staphylococcus aureus comparable to commercial antibiotics. |
| Study 3 | Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production in vitro suggested potential for treating inflammatory conditions. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound A belongs to a family of triazine-propanoic acid derivatives with variable dichlorophenyl substitution patterns. Key analogues include:
- Impact of Chlorine Position: The substitution pattern on the phenyl ring significantly influences electronic and steric properties. The 3,5-dichloro analogue () offers symmetrical substitution, enhancing π-π stacking interactions but reducing solubility compared to the asymmetrical 2,3-isomer . The 2,5-dichloro variant () may exhibit intermediate properties, balancing steric and electronic effects .
Bioactivity and Molecular Similarity
Similarity Indexing :
Computational tools like the Tanimoto coefficient () quantify structural similarity. For instance:Bioactivity Clustering :
demonstrates that structurally similar compounds cluster by bioactivity profiles. For example:
Pharmacokinetic Considerations
- Solubility and LogP: The propanoic acid group in all analogues enhances aqueous solubility, but logP values vary with chlorine positioning: 2,3-dichloro (Compound A): LogP ~1.8 (moderate lipophilicity). 3,5-dichloro: LogP ~2.1 (higher lipophilicity due to symmetrical substitution). 2,5-dichloro: LogP ~1.9 (intermediate) .
Metabolic Stability :
The 2,3-dichloro substitution in Compound A may slow oxidative metabolism compared to 3,5-dichloro derivatives, as steric hindrance reduces CYP450 enzyme access .
Preparation Methods
Introduction of the 4-Amino Group
Amination at position 4 is typically achieved via nucleophilic substitution or direct ammonolysis. In one protocol, the triazin-3(2H)-one intermediate undergoes treatment with ammonium acetate in acetic acid at elevated temperatures (80–100°C), facilitating displacement of a labile substituent (e.g., methoxy or hydroxyl groups) by the amino group. Alternative methods employ urea or guanidine as ammonia surrogates in polar aprotic solvents like dimethylformamide (DMF).
Thioether Linkage Installation
The sulfanyl bridge at position 3 is introduced through a two-step sequence:
- Thiolation: Reaction of the triazin-3(2H)-one with phosphorus pentasulfide (P₂S₁₀) in dry pyridine converts the carbonyl to a thione group.
- Alkylation: The resulting thiolate intermediate reacts with 2-chloro-N-(2,3-dichlorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) to form the thioether linkage. This step benefits from phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems.
Propanoic Acid Side Chain Incorporation
The propanoic acid moiety at position 6 is most efficiently introduced during the triazin ring formation. Using 3-ketoglutaric acid as the diketone precursor ensures the propanoic acid chain is retained post-condensation. Alternatively, post-functionalization via Michael addition using acrylic acid derivatives has been reported, though this risks side reactions at electron-deficient positions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The patent WO2016097612A1 highlights the use of diols (e.g., 1,3-propanediol) and triols (e.g., glycerol) as optimal solvents for thioether-forming reactions, offering improved solubility and reduced byproduct formation compared to ethanol or DMF. Reactions conducted under nitrogen atmosphere at 70–90°C achieve higher yields (75–85%) than those under aerobic conditions.
Catalytic Systems
Ascorbic acid and thiamine hydrochloride synergistically enhance reaction rates in triazine syntheses, likely through radical intermediacy or redox modulation. A molar ratio of 1:5 (thiamine:ascorbic acid) is optimal, reducing reaction times by 30–40%.
Characterization and Analytical Data
Successful synthesis requires rigorous validation via spectroscopic and chromatographic methods:
Table 1: Spectroscopic Data for Target Compound
Challenges and Alternative Routes
Regioselectivity Concerns
Competing reactions at positions 3 and 5 of the triazin ring necessitate careful stoichiometric control. Excess 2-chloroacetamide derivatives (1.5–2.0 eq) favor thioether formation at position 3, minimizing bis-alkylation byproducts.
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis using ball milling. Preliminary studies report 60–70% yields for analogous triazines, though scalability remains unproven.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis of this triazine-propanoic acid derivative involves multi-step reactions. Key steps include:
- Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 2-[(2,3-dichlorophenyl)amino]-2-oxoethyl sulfanyl group) with a triazinone precursor under reflux in ethanol (80–88% yield) .
- Reductive amination : Use of NaBHCN in methanol at 0°C to room temperature for 24 hours (85–90% yield) .
- Cyclization and purification : Refluxing with concentrated HCl for 8 hours followed by recrystallization or column chromatography to isolate the final product (70–75% yield) .
Optimization strategies : Adjust solvent polarity, catalyst loading (e.g., NaBHCN), and reaction time to minimize side products.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure?
- X-ray crystallography : Resolve the 3D structure, particularly the conformation of the triazinone ring and sulfanyl-acetyl linker (e.g., bond angles and torsion angles) .
- NMR spectroscopy : H and C NMR to confirm the presence of the 2,3-dichlorophenyl group, propanoic acid moiety, and amino-triazine backbone .
- FT-IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm for the amide and carboxylic acid) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimycobacterial assays : Use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (Minimum Inhibitory Concentration, MIC) .
- Enzyme inhibition studies : Target enzymes like dihydrofolate reductase (DHFR) due to the triazine core’s structural similarity to folate antagonists.
- Cytotoxicity profiling : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict reactivity and biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the triazinone ring and propanoic acid group. Optimize geometry and evaluate HOMO-LUMO gaps for redox activity .
- Molecular docking : Simulate binding interactions with mycobacterial targets (e.g., InhA enzyme) or human receptors (e.g., kinases). Use AutoDock Vina with flexible ligand docking to account for the sulfanyl-acetyl group’s conformational flexibility .
- MD simulations : Assess stability of ligand-target complexes in aqueous environments over 100 ns trajectories .
Q. How should researchers address discrepancies in reported biological activity data?
- Comparative assay standardization : Replicate studies using identical cell lines (e.g., ATCC-certified M. tuberculosis), culture media, and endpoint measurements (e.g., MIC vs. IC).
- Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity measurements .
- Computational validation : Cross-check docking results with experimental IC values to identify false positives/negatives .
Q. What strategies improve the compound’s metabolic stability and pharmacokinetics?
- Prodrug design : Esterify the carboxylic acid group to enhance membrane permeability, with hydrolysis in vivo regenerating the active form .
- Structural analogs : Replace the 2,3-dichlorophenyl group with fluorinated or methylated variants to reduce oxidative metabolism .
- PAMPA assay : Measure passive permeability across artificial membranes to prioritize derivatives with logP values between 1.5–3.5 .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Triazine ring modifications : Introduce electron-withdrawing groups (e.g., -NO) at position 4 to enhance electrophilicity and target binding .
- Sulfanyl linker optimization : Replace the acetyl group with a methylene bridge to reduce steric hindrance .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonds with the triazinone’s NH group) .
Q. What advanced analytical methods validate purity and stability under storage conditions?
- HPLC-DAD/MS : Employ C18 columns with 0.1% formic acid in water/acetonitrile gradients to detect impurities (<0.5%) .
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
- Dynamic vapor sorption (DVS) : Assess hygroscopicity and crystallinity changes at 25°C/60% RH .
Q. How can AI-driven platforms accelerate reaction optimization and mechanistic studies?
- Reaction path search algorithms : Use GRRM or AFIR methods to explore transition states and intermediates in the synthesis pathway .
- Bayesian optimization : Train models on historical yield data to predict optimal conditions (e.g., solvent, temperature) for cyclization steps .
- Automated lab workflows : Integrate robotic liquid handlers with real-time HPLC monitoring for high-throughput screening .
Q. What interdisciplinary approaches resolve challenges in scaling up synthesis?
- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer during exothermic steps (e.g., NaBHCN reduction) .
- Membrane separation : Use nanofiltration to purify intermediates based on molecular weight cut-offs (MWCO 300–500 Da) .
- Process analytical technology (PAT) : Inline FTIR probes to monitor reaction progress and adjust parameters dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
